molecular formula C13H20N2O4S B4537059 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide

2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide

Cat. No. B4537059
M. Wt: 300.38 g/mol
InChI Key: IIWZMWXVSWSJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl derivatives, including those related to phenoxyacetamide, involves the treatment with chlorosulfonic acid, leading to sulfonyl chlorides. These intermediates are then converted into various derivatives through reactions with carbonyl compounds or hydrazides, showcasing the compound's versatility and reactivity in organic synthesis (Cremlyn & Pannell, 1978).

Molecular Structure Analysis

The molecular structure of related sulfonyl derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Such studies reveal detailed information about the bonding nature, geometry, and overall architecture of these compounds, contributing to a deeper understanding of their chemical behavior (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonyl derivatives engage in a range of chemical reactions, demonstrating their reactivity and potential for functionalization. For example, the formation of hydrazones and subsequent cyclization to pyrazoles illustrates the compound's capacity for undergoing chemical transformations, which can be tailored for specific applications (Cremlyn & Pannell, 1978).

Physical Properties Analysis

The physical properties of sulfonyl derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Analytical techniques, including crystallography and spectroscopy, provide insights into these aspects, aiding in the compound's characterization and potential utility in various fields (Shockravi et al., 2006).

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10(2)14-13(16)9-19-11-5-7-12(8-6-11)20(17,18)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWZMWXVSWSJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(dimethylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-isopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.